molecular formula C12H11BO2 B1205511 4-Biphenylboronic acid CAS No. 5122-94-1

4-Biphenylboronic acid

Cat. No. B1205511
CAS RN: 5122-94-1
M. Wt: 198.03 g/mol
InChI Key: XPEIJWZLPWNNOK-UHFFFAOYSA-N
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Description

4-Biphenylboronic acid, also known as 4-BPA, is a boronic acid derivative of biphenyl. It is a white crystalline solid with a melting point of 74°C and a molecular weight of 214.1 g/mol. 4-BPA is a versatile compound that has a wide range of applications in the fields of organic synthesis, catalysis, and medicinal chemistry. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, pesticides, and specialty chemicals. 4-BPA is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organic molecules.

Scientific Research Applications

  • Chirality Analysis : 4-Biphenylboronic acid is used in determining the absolute configuration of 1-Arylethane-1,2-diols. This is achieved by forming boronates with 1-Arylethane-1,2-diols, where the aryl and biphenyl chromophores assume a fixed disposition, allowing for an unambiguous assignment of the absolute configuration of the stereogenic center (Superchi, Donnoli, & Rosini, 1999).

  • Crystal Engineering : It is used in the synthesis of m-terphenyl derivatives, particularly as tectons in crystal engineering. The treatment of 4,4-biphenyldiboronic acid with substituted iodo-m-terphenyls leads to the synthesis of rigid m-terphenyl derivatives, which have potential applications in crystal engineering (Wright & Vinod, 2003).

  • Organic Synthesis : this compound is utilized in the Rhodium(III)-catalyzed annulation with activated alkenes. This method leads to the synthesis of fused or bridged cyclic skeletons via transmetalation-initiated C-H activation, highlighting its role in creating complex organic structures (Liu et al., 2021).

  • Supramolecular Assemblies : The compound plays a role in the design and synthesis of supramolecular assemblies. For example, phenylboronic and 4-methoxyphenylboronic acids, including this compound, form assemblies due to hydrogen bonding between hetero N-atoms and –B(OH)2 groups (Pedireddi & Seethalekshmi, 2004).

  • Analytical Chemistry : In analytical chemistry, this compound is used for the selective enrichment and MALDI-TOF MS analysis of small molecule compounds with vicinal diols. This highlights its role in the selective capture and analysis of specific molecular structures (Zhang, Zheng, & Ni, 2015).

  • Bioorthogonal Chemistry : It has applications in bioorthogonal coupling reactions, as demonstrated by the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution, which is orthogonal to protein functional groups (Dilek, Lei, Mukherjee, & Bane, 2015).

  • Molecular Recognition : A derivative of biphenyldiboronic acid has been used for the molecular recognition of disaccharides at the air-water interface, demonstrating its utility in selective detection methods (Dusemund, Mikami, & Shinkai, 1995).

Biochemical Analysis

Biochemical Properties

4-Biphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in studying carbohydrate recognition and enzyme inhibition. For instance, this compound has been identified as a potent and reversible inhibitor of the enzyme YUCCA, which is involved in auxin biosynthesis in plants . By inhibiting YUCCA, this compound can modulate auxin levels, affecting various plant developmental processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In plant cells, this compound has been shown to influence auxin signaling pathways by inhibiting YUCCA enzymes . This inhibition leads to altered auxin levels, which can impact cell division, elongation, and differentiation. Additionally, this compound’s interaction with diol-containing biomolecules can affect cellular metabolism and gene expression, further influencing cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for its role as an enzyme inhibitor. For example, in the case of YUCCA inhibition, this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of tryptophan to indole-3-pyruvic acid, a key step in auxin biosynthesis . This binding interaction effectively reduces auxin levels, leading to downstream effects on plant growth and development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or prolonged exposure to light . Over time, the compound’s efficacy as an enzyme inhibitor may diminish, affecting its long-term impact on cellular function. In in vitro studies, the temporal effects of this compound on cellular processes can be monitored to understand its stability and degradation patterns.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Studies in animal models have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxic effects. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an enzyme inhibitor. In plants, the compound interacts with the YUCCA enzyme, affecting the auxin biosynthesis pathway . This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall plant growth and development. Additionally, this compound’s ability to form reversible covalent bonds with diols allows it to participate in other metabolic processes, potentially affecting the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. In plants, the compound’s distribution is influenced by auxin transporters such as PIN and ABCB proteins . These transporters help regulate the localization and accumulation of this compound, ensuring its effective interaction with target enzymes and biomolecules. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. In plant cells, the compound is localized to regions where auxin biosynthesis and signaling occur, such as the apical meristem and developing tissues . This localization is crucial for its role in modulating auxin levels and influencing plant growth. Additionally, this compound’s ability to form reversible covalent bonds with diols allows it to interact with various subcellular compartments, affecting its activity and function.

properties

IUPAC Name

(4-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEIJWZLPWNNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199230
Record name 1,1'-Biphenyl-4-yl-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5122-94-1
Record name 1,1'-Biphenyl-4-yl-boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl-4-yl-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenylboronic acid
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Synthesis routes and methods I

Procedure details

4-Biphenylboronic acid was prepared differently than described in the literature (see Yabroff, D. L.; Branch, G. E.; Bettman, B. J. Am. Chem. Soc. 1934, 56, 1850-1857). To a solution of 4-bromobiphenyl (2.00 g, 8.58 mmol) in THF (20 mL) at −78° C. was added n-butyllithium (4.0 mL of 2.5 M in hexanes) in a slow stream via syringe. After 15 minutes, triisopropylborate (3.0 mL, 13 mmol) was added in a slow stream via syringe. After 10 minutes, the resultant homogeneous solution was allowed to warm to ambient temperature over 45 minutes and partitioned between EtOAc (50 mL) and 10% aqueous HCl (50 mL). The aqueous layer was separated and extracted with more EtOAc. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated to give a crude product which was triturated with hexanes to yield 1.53 g (90%) of 4-biphenylboronic acid as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g of bromobiphenyl was dissolved in 100 mL of tetrahydrofuran(THF), and the solution was cooled to −95° C. Then, 20.2 mL of 1.6M butyllithium was added thereto and stirred for 5 minutes. 24.31 mL of trimethylborate was added thereto at −95° C., and the solution was stirred for 2 hours at −78° C., and for 12 hours at room temperature. Then, 10% HCl solution was added thereto at 0° C. to adjust the pH of the solution to be less than 6, and the solvent was distilled. The reaction product was extracted with ether to obtain biphenylboronic acid. Thereafter, as shown in the following reaction 4, 0.08 g of bromospiro-dimer, 0.034 g of biphenyl boric acid, 0.003 g of Pd(TPP)4 catalyst, 0.11 ml of 2M Na2CO3 were refluxed in 1,2-dimethoxyethane solvent while stirring for 24 hours (Suzuki coupling reaction) to obtain the target compound.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydrofuran(THF)
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step Two
Quantity
24.31 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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